molecular formula C4H6O3 B016679 (R)-(+)-Propylene carbonate CAS No. 16606-55-6

(R)-(+)-Propylene carbonate

Cat. No. B016679
CAS RN: 16606-55-6
M. Wt: 102.09 g/mol
InChI Key: RUOJZAUFBMNUDX-GSVOUGTGSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl carbonate (DMC), a closely related compound to PC, primarily involves the transesterification of propylene carbonate and methanol. Over 90% of DMC in China is produced through this route, highlighting an environmentally benign and efficient process. Various technologies, including homogeneous and heterogeneous catalysts, have been explored for DMC production, underscoring the significance of catalyst preparation in achieving high catalytic performance. The review by Deng et al. (2019) provides a comprehensive examination of these catalysts, revealing the advantages of heterogeneous catalysts in terms of separation ease and potential industrial application despite their lower efficiency compared to homogeneous catalysts (Deng, Lei, Yao, & Zhigang, 2019).

Molecular Structure Analysis

Propylene carbonate's molecular structure, characterized by a cyclic carbonate group, endows it with unique chemical reactivity and solvation properties. The synthesis and polymerization of organic carbonates, including PC, have been extensively reviewed, highlighting their applications in producing monomers, polymers, surfactants, and as fuel additives. Shukla and Srivastava (2017) provide an insightful review into the synthesis of organic carbonates from urea, detailing various catalysts used and their performance, as well as the challenges and future perspectives in the field (Shukla & Srivastava, 2017).

Chemical Reactions and Properties

PC's chemical properties are leveraged in numerous reactions, including its role as a solvent and reactant in the synthesis of other valuable chemicals. The direct oxidation of propylene to propylene oxide, a key industrial process, benefits from the solvent properties of PC. Khatib and Oyama (2015) summarize recent advancements in catalytic oxidation processes, emphasizing the significance of selecting suitable catalysts and reaction conditions to optimize product yields and selectivity (Khatib & Oyama, 2015).

Physical Properties Analysis

PC's physical properties, such as its high boiling point, low volatility, and excellent solvency, make it an ideal solvent for various applications. The review by Herzberger et al. (2016) discusses the polymerization of ethylene oxide, propylene oxide, and other alkylene oxides, providing insights into the synthesis of novel polymer architectures and bioconjugation, which are directly influenced by the physical properties of the monomers used (Herzberger et al., 2016).

Chemical Properties Analysis

The chemical versatility of PC is further highlighted in its application in ring-opening polymerization to produce polycarbonates. Baki, Dib, and Sahin (2022) review the synthesis of polycarbonates via ring-opening polymerization of cyclic carbonates, focusing on the challenges, mechanisms, and the potential for green alternatives inspired by CO2 utilization (Baki, Dib, & Sahin, 2022).

Scientific Research Applications

  • Pharmaceutical Analysis : It's used in RP-HPLC methods for estimating Paracetamol and Lornoxicam in combined dosage forms (N. Varsha et al., 2014).

  • Chemical Reactions : As a solvent, it's effective in rhodium-catalyzed intermolecular alkyne hydroacylation reactions, allowing high yields of enone products (Philip Lenden et al., 2011). It's also used in Suzuki–Miyaura reactions under green conditions (A. Czompa et al., 2019), and in proline-catalyzed aldol reactions (M. North & P. Villuendas, 2010). It's also utilized in proline-catalyzed β-hydrazinations of aldehydes and ketones as an eco-friendly solvent (Christopher Beattie et al., 2011).

  • Polymer Production : It aids in producing environmentally friendly polymers (Łukasz Kotyrba et al., 2022), including poly(propylene carbonate) chains with improved physical properties (B. Lee & Anish Cyriac, 2011).

  • Energy Storage : In lithium-ion batteries, propylene sulfite, derived from propylene carbonate, serves as a film-forming electrolyte additive (Gerhard H. Wrodnigg et al., 1999).

  • Green Chemistry : It's employed in organic solvent-free processes for synthesizing propylene carbonate from supercritical CO2 and propylene oxide (Ya Du et al., 2005).

  • Material Science : Its use in poly(propylene carbonate)/graphene oxide nanocomposites shows potential for tissue engineering applications (Guanghui Yang et al., 2013).

  • Catalysis : It plays a role in asymmetric rhodium-catalyzed hydrogenations of functionalized olefins (B. Schäffner et al., 2008), and in catalyst recycling in supercritical CO2 conditions (Liang He et al., 2003).

  • Electrochemistry : It's used to control interphasial chemistry on graphite anode in propylene carbonate-rich electrolytes for batteries (H. Xiang et al., 2015).

Safety And Hazards

When handling “®-(+)-Propylene carbonate”, it is recommended to use explosion-proof electrical/ventilating/lighting/equipment, use only non-sparking tools, take precautionary measures against static discharge, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

(4R)-4-methyl-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOJZAUFBMNUDX-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301204
Record name (4R)-4-Methyl-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-Propylene carbonate

CAS RN

16606-55-6
Record name (4R)-4-Methyl-1,3-dioxolan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16606-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-Methyl-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxolan-2-one, 4-methyl-, (4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.807
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Synthesis routes and methods I

Procedure details

Thallic oxide was again prepared as in Example 1. 4.0 g of thallic oxide (8.8 mmoles), 30 g water (1.7 moles), 80 g propylene (1.9 moles) and 95 g carbon dioxide (2.2 moles) were added to the autoclave in Example 1 which was then heated to 70° C. for 2.0 hours. The analysis showed 0.81 mmoles propylene oxide (58% yield), 0.55 mmoles acetone (39% yield) and 0.06 mmoles propylene carbonate (4% yield) to have formed. 1.40 mmoles of thallous bicarbonate (16% conversion) was detected in a solution having a pH =7.9.
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Two
Yield
58%
Yield
39%

Synthesis routes and methods II

Procedure details

4.0 g thallic oxide (8.8 mmoles) and 30 g water (1.7 moles) were added to a 300 cc Autoclave Engineers stainless steel Magnedrive Autoclave. The autoclave was cooled to -78° C. and 40 g propylene (0.95 mole) and 100 g carbon dioxide (2.3 mole) were introduced. The autoclave was then heated to 100° C. for 1.0 hour to reach a total pressure of 196.8 kg/cm2. The autoclave volatiles were then vented into a methyl ethyl ketone solution followed by a 0.10 M megnesium chloride-hydrochloric acid scrubber which trapped the propylene oxide. The excess hydrochloric acid was titrated with 0.10 M sodium hydroxide. The organics remaining in the aqueous solution were measured by standard gas chromatographic techniques. The analysis showed 1.01 mmoles propylene oxide (48% yield), 0.71 mmoles acetone (34% yield) and 0.10 mmoles propylene carbonate (5% yield). 2.1 mmoles of thallous bicarbonate (24% conversion) were detected in the water solution by atomic absorption techniques. The pH of the solution was measured to be 8.1. The yields of oxidized propylene products in this and the following examples are based on the thallic compounds reduced to the thallous state. The conversions of thallic reduction to thallous are based on the starting quantity of thallic compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
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Type
solvent
Reaction Step Three
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
30 g
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
48%
Yield
34%

Synthesis routes and methods III

Procedure details

3.6 g of thallic acetate sesquihydrate (8.8 mmole), 30 g sulfolane and 6.0 g of water were added to a 300 cc. stainless steel Autoclave Engineers Magnedrive Autoclave. The autoclave was cooled to -78° C. and 20 g of propylene (0.5 mole) and 127 g carbon dioxide (2.9 moles) were introduced therein. The autoclave was then heated to 50° C. for 2.0 hours, creating a total system pressure of 1,400 psig. The autoclave volatiles were then vented into a methyl ethyl ketone scrubber, followed by treatment in a 0.10 M magnesium chloride-hydrochloric acid scrubber. The first scrubber trapped the volatile oxidized propylene products while the second trapped the remaining propylene oxide which escaped the first trap. The excess hydrochloric acid scrubber was titrated with 0.10 M sodium hydroxide. The organics which remained in the aqueous sulfolane solution were measured by standard gas chromatographic techniques. The analysis detected 0.9 mmoles propylene carbonate (21% yield), 1.8 mmoles propylene oxide, (43% yield) and 0.3 mmoles acetone (7% yield). No propylene glycol monoacetate was detected. 4.2 mmoles of thallous acetate (48% conversion) was detected at pH=6.0.
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five
Name
acetate sesquihydrate
Quantity
3.6 g
Type
reactant
Reaction Step Six
Quantity
30 g
Type
reactant
Reaction Step Six
Name
Quantity
6 g
Type
solvent
Reaction Step Six
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
20 g
Type
reactant
Reaction Step Eight
Quantity
127 g
Type
reactant
Reaction Step Eight
Name
magnesium chloride hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
oxidized propylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Yield
43%
Yield
7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-(+)-Propylene carbonate
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(R)-(+)-Propylene carbonate
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(R)-(+)-Propylene carbonate
Reactant of Route 4
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(R)-(+)-Propylene carbonate
Reactant of Route 5
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(R)-(+)-Propylene carbonate
Reactant of Route 6
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(R)-(+)-Propylene carbonate

Citations

For This Compound
97
Citations
NS Suveges, AA Rodriguez… - European Journal of …, 2018 - Wiley Online Library
(R)‐Propylene carbonate is an important intermediate in the synthesis of tenofovir pro‐drugs such as tenofovir alafenamide fumarate (TAF) and tenofovir diisoproyl fumarate (TDF). …
JS Bello Forero, JA Hernández Muñoz… - Current Organic …, 2016 - ingentaconnect.com
Propylene carbonate (PC) is a polar aprotic substance with very similar physicochemical characteristics to the organic solvents traditionally used for organic synthesis, such as …
Number of citations: 48 www.ingentaconnect.com
A Tagawa, T Numata, T Shikata - AIP Advances, 2017 - pubs.aip.org
Raman scattering and infrared (IR) absorption spectra of enantiopure (R)-propylene carbonate ((R) PC) and racemic propylene carbonate (PC) were recorded at room temperature, 25 C…
Number of citations: 9 pubs.aip.org
JM Whitaker, RC Ronald - Synthesis, 2009 - thieme-connect.com
We report a three-step synthesis of (R)-propylene carbonate from inexpensive, chiral ethyl (S)-lactate. The synthesis involves a borohydride ester reduction and an unusual …
Number of citations: 2 www.thieme-connect.com
AR Young-Gonzales, K Adrjanowicz… - The Journal of …, 2017 - pubs.aip.org
We have measured the nonlinear dielectric behavior of several highly polar propylene carbonate (PC) derivatives in the vicinity of their glass transition temperatures. Focus is on the …
Number of citations: 17 pubs.aip.org
M North, P Villuendas - Organic Letters, 2010 - ACS Publications
Proline-catalyzed aldol reactions between enolizable ketones and aromatic aldehydes can be carried out in propylene carbonate. When enantiomerically pure propylene carbonate is …
Number of citations: 81 pubs.acs.org
LM Schultze, HH Chapman, NJP Dubree, RJ Jones… - Tetrahedron …, 1998 - Elsevier
The anti-HIV nucleotide analogue PMPA can be prepared on a kilogram-scale by a three step sequence: i) condensation of adenine with (R)-propylene carbonate, ii) alkylation of the …
Number of citations: 97 www.sciencedirect.com
HH Law - 1979 - escholarship.org
The electrochemical behavior of potassium in propylene carbonate electrolytes has been investigated to establish the basic feasibility criteria of an ambient temperature process for the …
Number of citations: 2 escholarship.org
P Yan, H Jing - Advanced Synthesis & Catalysis, 2009 - Wiley Online Library
Four new chiral polymers of BINOL‐Salen‐cobalt(III) salt complexes have been designed, synthesized and applied to the direct fabrication of chiral propylene carbonate from racemic …
Number of citations: 107 onlinelibrary.wiley.com
Y Gao, JL Zhong, TZ Wu, LY Jin… - Journal of Heterocyclic …, 2016 - Wiley Online Library
… (R)-3-(2′-hydroxyprop-1-yl) adenine 4 was obtained by alkylation of adenine 1 with R-propylene carbonate 2 in the presence of pulverized sodium hydroxide in the synthetic process …
Number of citations: 4 onlinelibrary.wiley.com

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